

Physical and chemical properties of 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

Cat. No.: B1215729

[Get Quote](#)

In-Depth Technical Guide to 2-Amino-1,2-diphenylethanol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-1,2-diphenylethanol**, tailored for researchers, scientists, and drug development professionals. This document includes key data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical Properties

2-Amino-1,2-diphenylethanol is a chiral amino alcohol that exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by its specific stereoisomeric form. The presence of both amino and hydroxyl functional groups, along with two phenyl rings, dictates its solubility and other physical characteristics.[1][2]

Tabulated Physical Data

The following tables summarize the key physical properties for the common stereoisomers of **2-Amino-1,2-diphenylethanol**.

Table 1: General Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ NO	[3]
Molecular Weight	213.27 g/mol	[3]
Appearance	White to beige crystalline powder	
Density (Predicted)	1.148 ± 0.06 g/cm ³	[4]
pKa (Predicted)	11.70 ± 0.45	[4]
XLogP3	1.3	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	3	[5]

Table 2: Stereoisomer-Specific Properties

Stereoisomer	CAS Number	Melting Point (°C)	Boiling Point (°C) (Predicted)	Specific Optical Rotation ([α]D)
(1S,2R)-(+)-isomer	23364-44-5	142-144	374.3 ± 37.0	+7.0° (c=0.6 in ethanol)
(1R,2S)-(-)-isomer	23190-16-1	142-144	374.3 ± 37.0	-7.0° (c=0.6 in ethanol)
(S,S)-(-)-isomer	23190-17-2	116-119	374.3 ± 37.0	-124±3° (c=0.87 in ethanol)
Racemic cis-isomer	530-36-9	118	345	Not Applicable

Solubility

The solubility of **2-Amino-1,2-diphenylethanol** is a balance between its polar amino and hydroxyl groups, which allow for hydrogen bonding, and its nonpolar phenyl rings.[\[1\]](#)[\[2\]](#)

- **Polar Solvents:** It is generally soluble in polar protic solvents like methanol and ethanol due to the formation of hydrogen bonds.[\[1\]](#)[\[2\]](#) It is also likely soluble in polar aprotic solvents such as acetone and ethyl acetate.[\[1\]](#)
- **Nonpolar Solvents:** Its solubility in nonpolar solvents like hydrocarbons is expected to be low.[\[2\]](#)
- **Aqueous Solvents:** While the polar groups contribute to water solubility, the hydrophobic phenyl groups limit it. The solubility in aqueous solutions is also pH-dependent.

While extensive quantitative solubility data is not readily available in the literature, a general qualitative understanding can be drawn from its structure.[\[1\]](#)

Chemical Properties and Reactions

2-Amino-1,2-diphenylethanol is a versatile molecule due to the presence of its amino and hydroxyl functional groups.[\[2\]](#) It is widely used in organic synthesis, particularly as a chiral auxiliary.

Use as a Chiral Auxiliary

The primary chemical application of enantiomerically pure **2-Amino-1,2-diphenylethanol** is as a chiral auxiliary in asymmetric synthesis.[\[5\]](#)[\[6\]](#) Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[\[5\]](#)[\[7\]](#) After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[\[7\]](#) For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis.[\[6\]](#)

Synthesis of Derivatives

The amino and hydroxyl groups can be readily derivatized to form a variety of other compounds. For example, it can be reacted with phosgene or a phosgene equivalent to form oxazolidinones, which are themselves important chiral auxiliaries.[\[8\]](#)

Interaction with NMDA Receptors

As a phenylethanolamine derivative, **2-Amino-1,2-diphenylethanol** is of interest for its potential interaction with N-methyl-D-aspartate (NMDA) receptors.^{[8][9]} Phenylethanolamines, such as ifenprodil, are known to act as non-competitive antagonists of NMDA receptors, specifically those containing the GluN2B subunit.^{[1][10]} They are thought to exert their inhibitory effect by enhancing proton inhibition of the receptor, a mechanism that is more pronounced in the acidic conditions associated with excitotoxicity.^{[1][8]}

Experimental Protocols

Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from Benzoin

This protocol describes a representative synthesis via the reduction of a benzoin derivative.

Materials:

- Benzoin
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Palladium on charcoal (Pd/C)
- Hydrogen gas source
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- Oxime Formation: Dissolve benzoin in ethanol, and add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture to form benzoin oxime.

- Catalytic Hydrogenation: The benzoin oxime is then subjected to catalytic hydrogenation using a palladium on charcoal catalyst under a hydrogen atmosphere. This stereoselective reduction yields the erythro amino alcohol.[11]
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[12][13]

Purification by Recrystallization

Procedure:

- Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or methanol are often suitable choices.
- Dissolution: Dissolve the crude **2-Amino-1,2-diphenylethanol** in a minimal amount of the hot solvent.
- Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.
- Drying: Dry the purified crystals under vacuum.[12][14]

Spectral Analysis Protocols

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-Amino-1,2-diphenylethanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[\[15\]](#)

Sample Preparation:

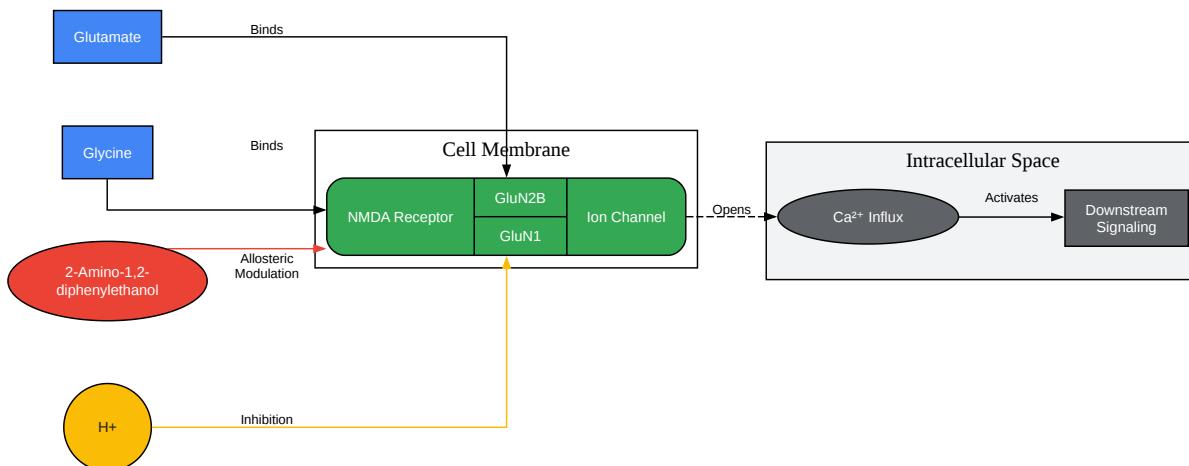
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Amino-1,2-diphenylethanol** powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[\[6\]](#)

Data Acquisition:

- Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[\[16\]](#)

Sample Preparation:

- Prepare a dilute solution of the purified **2-Amino-1,2-diphenylethanol** in a volatile, mass spectrometry-compatible solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode). The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.[\[17\]](#)

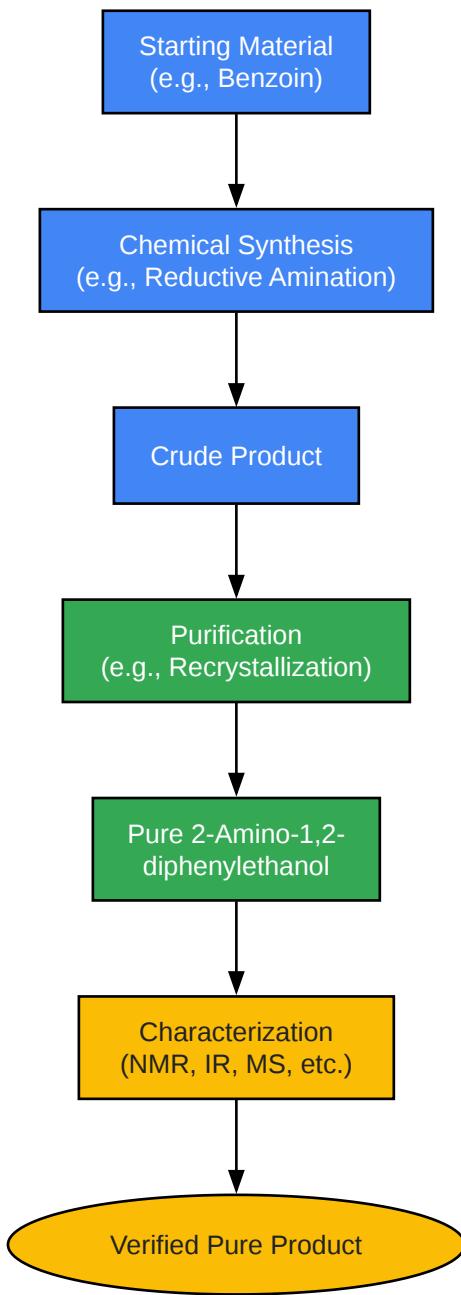

Data Acquisition:

- Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a constant, low flow rate (e.g., 5-10 μ L/min).[4][17][18]
- Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.[17]

Signaling Pathways and Workflows

Proposed NMDA Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism by which phenylethanolamines, including potentially **2-Amino-1,2-diphenylethanol**, modulate NMDA receptor activity.



[Click to download full resolution via product page](#)

Caption: Proposed modulation of NMDA receptor signaling by **2-Amino-1,2-diphenylethanol**.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and subsequent purification of **2-Amino-1,2-diphenylethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2-Amino-1,2-diphenylethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chemconnections.org [chemconnections.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR_En [uanlch.vscht.cz]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-1,2-diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215729#physical-and-chemical-properties-of-2-amino-1-2-diphenylethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com